molecular formula C8H12N4O3 B1211550 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- CAS No. 88876-88-4

1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro-

Cat. No.: B1211550
CAS No.: 88876-88-4
M. Wt: 212.21 g/mol
InChI Key: OEWYWFJWBZNJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- is a complex organic compound characterized by the presence of an imidazole ring, an ethanol group, an aziridinylmethyl group, and a nitro group

Preparation Methods

The synthesis of 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- typically involves multi-step organic reactions. The synthetic routes may include the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction using an appropriate alcohol derivative.

    Addition of the Aziridinylmethyl Group: The aziridinylmethyl group can be added through a nucleophilic substitution reaction involving aziridine and a suitable alkylating agent.

    Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Addition: Addition reactions can occur at the double bonds or other reactive sites within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The aziridinylmethyl group can form covalent bonds with nucleophiles, leading to the modification of biomolecules.

Comparison with Similar Compounds

1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- can be compared with other similar compounds, such as:

    1H-Imidazole-1-ethanol,2-nitro-: Lacks the aziridinylmethyl group, resulting in different chemical properties and reactivity.

    1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-: Lacks the nitro group, affecting its redox behavior and biological activity.

    1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-methyl-5-nitro-: Contains an additional methyl group, influencing its steric and electronic properties.

The uniqueness of 1H-Imidazole-1-ethanol,a-(1-aziridinylmethyl)-2-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88876-88-4

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

1-(aziridin-1-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C8H12N4O3/c13-7(5-10-3-4-10)6-11-2-1-9-8(11)12(14)15/h1-2,7,13H,3-6H2

InChI Key

OEWYWFJWBZNJJG-UHFFFAOYSA-N

SMILES

C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O

Canonical SMILES

C1CN1CC(CN2C=CN=C2[N+](=O)[O-])O

Key on ui other cas no.

88876-88-4

Synonyms

1-(2-nitro-1-imidazolyl)-3-aziridino-2-propanol
NSC 347503
NSC-347503
RSU 1069
RSU-1069

Origin of Product

United States

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